molecular formula C12H20N2O2 B3006870 1-Boc-2-cyano-2-methylpiperidine CAS No. 746658-72-0

1-Boc-2-cyano-2-methylpiperidine

Cat. No. B3006870
CAS RN: 746658-72-0
M. Wt: 224.304
InChI Key: GFJGITBGEUGJIU-UHFFFAOYSA-N
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Description

1-Boc-2-cyano-2-methylpiperidine is a chemical compound that serves as an intermediate in the synthesis of various piperidine derivatives, which are of significant interest in drug discovery and organic synthesis. Piperidines are a class of compounds that feature a six-membered ring containing one nitrogen atom, and they are often found in bioactive molecules. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis, which can be removed under acidic conditions.

Synthesis Analysis

The synthesis of 2-cyano-2-methylpiperidine derivatives can be achieved through various strategies. For instance, the asymmetric synthesis of 2-(1-aminoalkyl)piperidines has been described using a cyano-oxazolopiperidine intermediate, which upon reduction and hydrogenolysis, leads to diamine products . Additionally, the synthesis of highly substituted 2-spiropiperidines has been reported using N-Boc imines, which upon reaction with Weiler dianion or Chan's diene, followed by deprotection and condensation with cyclic ketones, yield the desired spiropiperidines . Furthermore, selective benzylic lithiation of N-Boc-2-phenylpiperidine has been utilized to introduce substituents at the 2-position of the piperidine ring, demonstrating the versatility of N-Boc piperidine derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of 1-Boc-2-cyano-2-methylpiperidine is characterized by the presence of a cyano group and a Boc-protected amine. The cyano group is a functional group consisting of a carbon triple-bonded to a nitrogen atom, which can act as an electrophile or a nucleophile in chemical reactions. The Boc group is used to protect the amine nitrogen during synthetic procedures and can be removed later to reveal the free amine. The methyl group at the 2-position makes the piperidine ring substituted, which can influence the reactivity and stereochemistry of subsequent reactions.

Chemical Reactions Analysis

The presence of the cyano group in 1-Boc-2-cyano-2-methylpiperidine allows for various chemical transformations. For example, the cyano group can be converted into an imino bicyclic system, which can then be reduced to diamino alcohols . The cyano group can also undergo anodic cyanation, leading to the formation of aminonitriles with high regioselectivity . The Boc-protected amine can be lithiated selectively, enabling the introduction of various electrophiles to the piperidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Boc-2-cyano-2-methylpiperidine are influenced by its functional groups. The Boc group increases the steric bulk and provides stability to the amine, while the cyano group contributes to the compound's polarity and reactivity. The methyl substitution on the piperidine ring can affect the compound's boiling point, solubility, and overall conformation. These properties are crucial for the compound's behavior in organic reactions and its potential applications in medicinal chemistry.

Scientific Research Applications

Enantiomer Resolution and Optical Purity Assessment

1-Boc-2-cyano-2-methylpiperidine has been utilized in the resolution of enantiomers. The resolution of 2-methylpiperidine using tartaric acid and subsequent conversion to N-Boc-2-methylpiperidine is described. This process includes an NMR protocol for assessing the optical purity of the intermediates, showing an enantiomeric excess of over 98% (Doller, Davies, & Chackalamannil, 1997).

Organocatalysis in Chemical Reactions

Ionic liquids containing 1-alkyl-3-methylimidazolium cations, which catalyze N-tert-butyloxycarbonylation of amines, demonstrate the electrophilic activation of di-tert-butyl dicarbonate (Boc2O). This process offers a method for selective N-t-Boc formation during inter and intramolecular competitions (Sarkar, Roy, Parikh, & Chakraborti, 2011).

Synthesis and Spectroscopic Properties

In research focusing on the synthesis of specific compounds, 1-Boc-2-cyano-2-methylpiperidine has been used for synthesizing derivatives like 1-hydroxypiperazine-2,5-diones from Boc-L-amino acids. These derivatives exhibit distinct spectroscopic properties (Akiyama, Katoh, & Tsuchiya, 1989).

In Synthesis of Hydroxypiperidines

The compound is used in the synthesis of structures like (S)-1-Boc-3-hydroxypiperidine, employing processes such as hydrogenation and chiral resolution (Wang Junming, 2013).

Electrophilic Substitution Studies

1-Boc-2-cyano-2-methylpiperidine is instrumental in studying the stereochemical course of electrophilic substitution. This includes examining the effects of a chelating group on nitrogen atom, reactivity of an electrophile, and the impact of a countercation (Kotomori, Sasaki, Kawahata, Yamaguchi, & Takeda, 2015).

Safety and Hazards

The compound has a hazard statement of H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

Future Directions

While specific future directions for “1-Boc-2-cyano-2-methylpiperidine” were not found in the search results, the field of chemical synthesis and analysis is rapidly evolving with the development of new methodologies and technologies .

Mechanism of Action

Target of Action

1-Boc-2-cyano-2-methylpiperidine is a chemical compound that is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The mode of action of 1-Boc-2-cyano-2-methylpiperidine involves its interaction with the organoboron reagents in the SM coupling . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 1-Boc-2-cyano-2-methylpiperidine are primarily related to the SM coupling reaction . This reaction is a key process in the synthesis of various organic compounds, including pharmaceuticals . The downstream effects of these pathways can lead to the formation of various piperidine derivatives, which have significant applications in the pharmaceutical industry .

Result of Action

The result of the action of 1-Boc-2-cyano-2-methylpiperidine is the formation of new carbon–carbon bonds through the SM coupling reaction . This leads to the synthesis of various organic compounds, including piperidine derivatives . These derivatives have significant applications in the pharmaceutical industry .

Action Environment

The action of 1-Boc-2-cyano-2-methylpiperidine is influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . The stability of the organoboron reagents used in the reaction can also influence the efficacy and stability of the compound . .

properties

IUPAC Name

tert-butyl 2-cyano-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-11(2,3)16-10(15)14-8-6-5-7-12(14,4)9-13/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJGITBGEUGJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1C(=O)OC(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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